Saxagliptin-15N,D2 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

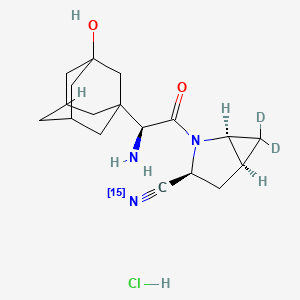

Saxagliptin-15N,D2 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of saxagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. The labeling with nitrogen-15 and deuterium makes it useful for various analytical and pharmacokinetic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Saxagliptin-15N,D2 Hydrochloride involves the incorporation of nitrogen-15 and deuterium into the saxagliptin molecule. The process typically starts with the preparation of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. One common method involves the coupling of two amino acid derivatives in the presence of a coupling reagent, followed by dehydration and deprotection steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and mass spectrometry for quality control .

Analyse Chemischer Reaktionen

Types of Reactions

Saxagliptin-15N,D2 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

Saxagliptin-15N,D2 Hydrochloride is widely used in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.

Biology: Employed in metabolic studies to trace the biochemical pathways of saxagliptin.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of saxagliptin.

Industry: Utilized in the development and quality control of pharmaceutical formulations

Wirkmechanismus

Saxagliptin-15N,D2 Hydrochloride exerts its effects by inhibiting dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which in turn enhance insulin secretion and decrease glucagon release, leading to improved glycemic control .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.

Vildagliptin: Similar to saxagliptin but with different pharmacokinetic properties.

Linagliptin: Known for its long half-life and minimal renal excretion.

Uniqueness

Saxagliptin-15N,D2 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable for detailed pharmacokinetic and metabolic studies. This labeling allows for precise tracking and analysis in various research applications, setting it apart from other dipeptidyl peptidase-4 inhibitors .

Biologische Aktivität

Saxagliptin-15N,D2 Hydrochloride is a stable isotope-labeled form of saxagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound has gained attention in the treatment of type 2 diabetes mellitus (T2DM) due to its mechanism of action and pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its efficacy, safety profile, and metabolic pathways.

Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1 and glucose-dependent insulin secretion while suppressing glucagon release. This leads to improved glycemic control in patients with T2DM.

Pharmacokinetics

Saxagliptin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 to 4 hours. The compound exhibits a half-life of approximately 2.5 hours, allowing for once-daily dosing. It is primarily metabolized by cytochrome P450 3A4/5, with the major metabolite being a less potent DPP-4 inhibitor .

Clinical Efficacy

Numerous clinical trials have demonstrated saxagliptin's effectiveness in improving glycemic control. A meta-analysis indicated that saxagliptin significantly reduces glycated hemoglobin (HbA1c) levels compared to placebo:

| Study Type | Reduction in HbA1c (%) | Patient Population |

|---|---|---|

| Monotherapy | 0.7 - 0.9 | Adults with T2DM |

| Combination with Metformin | 0.5 - 0.8 | Patients inadequately controlled on Metformin |

| Add-on therapy (SU or TZD) | 0.6 - 0.9 | Patients on sulfonylureas or thiazolidinediones |

Saxagliptin has been shown to be effective across diverse patient demographics, including varying age groups and body mass indices .

Safety Profile

The safety profile of saxagliptin has been extensively studied. While it is generally well-tolerated, there are some risks associated with its use:

- Hypoglycemia : Saxagliptin has a low risk for hypoglycemia when used as monotherapy.

- Heart Failure Risk : Some studies have indicated an increased risk of hospitalization for heart failure by approximately 27% in certain populations .

- Weight Neutrality : Unlike some antidiabetic medications, saxagliptin does not cause weight gain, making it a favorable option for many patients .

Case Studies

Several case studies highlight the practical applications and outcomes associated with saxagliptin treatment:

- Case Study on Efficacy : A 60-year-old male patient with poorly controlled T2DM was treated with saxagliptin as an add-on therapy to metformin. After 12 weeks, his HbA1c decreased from 8.5% to 7.3%, demonstrating significant improvement in glycemic control.

- Long-term Safety Monitoring : A cohort study involving over 1,000 patients monitored for up to three years showed no significant increase in cardiovascular events compared to baseline rates among those treated with saxagliptin.

Eigenschaften

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,19+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAZNHHHYVBVBR-XYRMHPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#[15N])C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.